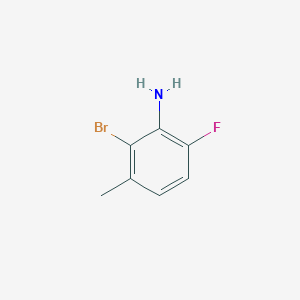

2-Bromo-6-fluoro-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJFDFVJQTVXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-6-fluoro-3-methylaniline

An in-depth technical guide on 2-Bromo-6-fluoro-3-methylaniline , structured for researchers and drug development professionals.

CAS Number: 1504951-15-8 Chemical Formula: C₇H₇BrFN Molecular Weight: 204.04 g/mol [1][2]

Executive Summary

This compound is a high-value polysubstituted aniline scaffold used primarily as a regiochemical building block in the synthesis of small molecule kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring a bromine "handle" for cross-coupling, a fluorine atom for metabolic stability/lipophilicity modulation, and a methyl group for steric fitting—makes it a critical intermediate for diversifying structure-activity relationship (SAR) libraries.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for CAS 1504951-15-8, emphasizing the challenges of regioselective synthesis.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The compound is defined by the precise arrangement of substituents on the aniline ring. The bromine at position 2 and fluorine at position 6 create a sterically congested environment around the amino group, influencing both its nucleophilicity and the stability of subsequent amidation or coupling products.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 6-Fluoro-3-methyl-2-bromoaniline; 2-Bromo-3-methyl-6-fluoroaniline |

| CAS Number | 1504951-15-8 |

| SMILES | CC1=C(C(N)=C(F)C=C1)Br |

| InChI Key | WTNCRDVVJCQOOF-UHFFFAOYSA-N |

| Appearance | Off-white to pale brown solid or viscous liquid (purity dependent) |

| Boiling Point | ~255°C (Predicted at 760 mmHg) |

| Density | ~1.67 g/cm³ |

| pKa (Conjugate Acid) | ~2.5 (Estimated; reduced by electron-withdrawing Br/F) |

Synthetic Methodology

The synthesis of this compound presents a classic problem in electrophilic aromatic substitution: regiocontrol . The primary challenge is directing the bromination to the ortho position (relative to the amine) while avoiding the typically favored para position.

Retrosynthetic Analysis

The most direct precursor is 2-fluoro-5-methylaniline . In this substrate:

-

The Amino group (-NH₂) is a strong ortho/para activator.

-

The Methyl group (-CH₃) is a weak ortho/para activator.

-

The Fluoro group (-F) is a weak deactivator but ortho/para directing.

Directing Effects:

-

Position 4 (Para to NH₂): Strongly activated by NH₂ and ortho to Methyl. This is the kinetically favored site.

-

Position 6 (Ortho to NH₂): Activated by NH₂, ortho to Methyl. Sterically more crowded (flanked by NH₂ and Methyl) than position 4.

To obtain the target (bromine at Position 6, which becomes Position 2 in the final numbering), one must either separate isomers from a direct bromination or use a blocking strategy.

Protocol: Controlled Bromination

The following protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent to modulate reactivity, followed by chromatographic separation.

Reagents:

-

Substrate: 2-Fluoro-5-methylaniline

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

-

Quench: Sodium thiosulfate (aq)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-Fluoro-5-methylaniline (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂).

-

Addition: Cool the solution to -10°C. Slowly add NBS (1.05 eq) dissolved in DMF dropwise over 60 minutes. Rationale: Low temperature and slow addition favor kinetic control, though para-substitution remains dominant.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS for the consumption of starting material.

-

Quench: Pour the reaction mixture into ice-cold 10% Na₂S₂O₃ solution to neutralize unreacted bromine species.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification (Critical): The crude residue will contain a mixture of the 4-bromo (major) and 6-bromo (minor/target) isomers.

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate gradient (0-10%).

-

Identification: The 2-bromo isomer (target) typically elutes after the 4-bromo isomer due to the "ortho effect" and internal hydrogen bonding with the amine, which slightly reduces polarity interaction with silica compared to the para-isomer. Verify fractions by ¹H-NMR (Look for the splitting pattern of aromatic protons: ortho coupling vs. para coupling).

-

Visualization: Synthesis & Separation Logic

Caption: Synthetic workflow illustrating the divergence of regioisomers during the bromination of 2-fluoro-5-methylaniline.

Applications in Drug Discovery[3]

This compound serves as a "linchpin" scaffold. The bromine atom is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the aniline core to larger heteroaromatic systems common in kinase inhibitors.

Functional Roles[9]

-

Bromine (C-2): Site for C-C or C-N bond formation. Used to link the aniline to the "hinge-binding" motif of a kinase inhibitor.

-

Amine (C-1): Acts as a hydrogen bond donor. Often forms critical H-bonds with the Glu/Asp residues in the kinase ATP-binding pocket.

-

Fluorine (C-6) & Methyl (C-3): Provide metabolic protection (blocking oxidation sites) and induce a twisted conformation that can improve selectivity for specific kinase isoforms (e.g., MEK, BRAF, or PI3K).

Reaction Pathway: Buchwald-Hartwig Coupling

A common downstream application is coupling this aniline with a heteroaryl chloride.

Caption: Schematic of a Buchwald-Hartwig amination utilizing the aniline amine group. Note: The bromine on the aniline can also be the coupling partner if reacting with a boronic acid.

Handling & Safety Protocols

As a halogenated aromatic amine, this compound poses specific risks including acute toxicity and potential organ damage.

Safety Data Profile (GHS)

-

Signal Word: Warning

-

Hazard Statements:

Storage & Stability

-

Light Sensitivity: The C-Br bond is photosensitive. Store in amber vials or foil-wrapped containers.

-

Oxidation: Anilines oxidize over time, turning dark brown/black. Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C for long-term stability.

Disposal

Do not dispose of down drains. Collect in a dedicated "Halogenated Organic Waste" container. Incineration in a chemical waste facility equipped with scrubbers (for HF/HBr generation) is the required disposal method.

References

-

ChemicalBook. (2025).[6] this compound Product Properties and CAS 1504951-15-8. Retrieved from

-

BLD Pharm. (2025). Safety Data Sheet and Synthesis of CAS 1504951-15-8. Retrieved from

-

National Science Foundation (NSF). (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (Context on regioselective bromination of anilines). Retrieved from

-

Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

Sources

- 1. 1540204-53-2|4-Bromo-2-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]

- 2. 65896-11-9|2-Bromo-6-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methylaniline, a key halogenated aniline derivative utilized as a versatile building block in modern medicinal chemistry. Due to the frequent ambiguity in the nomenclature of substituted anilines, this guide will specifically focus on the isomer with CAS number 1232407-25-8. We will delve into the strategic importance of its unique substitution pattern, detailing a robust synthetic pathway, and providing a thorough analysis of its structural characterization through spectroscopic methods. Furthermore, this guide will explore its applications as a crucial intermediate in the development of targeted therapeutics, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogenated anilines, in particular, serve as pivotal starting materials for the synthesis of a wide array of bioactive molecules.

6-Bromo-2-fluoro-3-methylaniline (CAS: 1232407-25-8) is a prime example of a highly functionalized aniline derivative that offers multiple reaction sites for molecular elaboration. The strategic placement of the bromine, fluorine, and methyl groups on the aniline ring creates a unique electronic and steric environment, making it a valuable precursor for complex molecular architectures in drug discovery programs. The bromine atom provides a handle for cross-coupling reactions, the fluorine atom modulates the pKa of the amine and enhances metabolic stability, and the amino group itself is a key site for amide bond formation or further derivatization.

Synthesis of 6-Bromo-2-fluoro-3-methylaniline: A Step-by-Step Protocol

The synthesis of 6-Bromo-2-fluoro-3-methylaniline can be achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a common synthetic route, emphasizing the rationale behind each step.

Synthetic Workflow

The synthesis commences with the protection of the amino group of a suitable aniline precursor, followed by electrophilic bromination, and subsequent deprotection to yield the target compound.

Technical Guide: 2-Bromo-6-fluoro-3-methylaniline Characterization & Utility

This guide details the physicochemical profile, synthesis, and analytical validation of 2-Bromo-6-fluoro-3-methylaniline (CAS: 1504951-15-8), a critical halogenated aniline scaffold used in medicinal chemistry.

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. In drug discovery, this scaffold serves as a high-value building block, particularly for modulating metabolic stability via fluorine insertion and enabling palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) at the bromine site.

This guide focuses on the molecular weight as a primary validation metric, dissecting the isotopic signatures required for precise mass spectrometry identification, and outlines a robust synthetic pathway for laboratory fabrication.

| Key Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1504951-15-8 |

| Molecular Formula | C₇H₇BrFN |

| Monoisotopic Mass | 202.9746 Da (⁷⁹Br) |

| Average Mol.[1][2][3][4][5][6][7][8] Weight | 204.04 g/mol |

Physicochemical Profile & Molecular Weight Analysis

For researchers, the "molecular weight" of this compound is not a single number but a distinct isotopic distribution pattern . Due to the presence of Bromine (Br), the mass spectrum does not show a single parent peak but rather a 1:1 doublet.

Isotopic Signature (Mass Spectrometry)

The natural abundance of bromine isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—dictates the mass spectral appearance.

-

Peak A (M): Contains ⁷⁹Br. Mass ≈ 202.97 Da.

-

Peak B (M+2): Contains ⁸¹Br. Mass ≈ 204.97 Da.

Validation Criteria: A pure sample must exhibit two primary peaks at m/z 203 and 205 (in positive ion mode, [M+H]⁺) with a relative intensity ratio of approximately 1:1 . Deviations from this ratio indicate contamination (e.g., by the non-brominated precursor or dibromo impurities).

| Isotope Variant | Exact Mass (Da) | Abundance | m/z [M+H]⁺ |

| ⁷⁹Br-Isotopologue | 202.9746 | ~50.7% | 203.98 |

| ⁸¹Br-Isotopologue | 204.9726 | ~49.3% | 205.98 |

Solubility & Stability

-

Lipophilicity (LogP): Predicted ~2.4–2.[8]8. The fluorine atom increases lipophilicity relative to the non-fluorinated analogue, enhancing membrane permeability in biological assays.

-

pKa: The aniline nitrogen is less basic than unsubstituted aniline due to the electron-withdrawing inductive effect (-I) of the ortho-fluorine and ortho-bromine atoms.

-

Storage: Light-sensitive. Brominated anilines can undergo photo-degradation. Store at 2–8°C in amber vials under inert atmosphere (Argon/Nitrogen).

Synthetic Protocol: Regioselective Fabrication

Synthesis of this compound requires controlling the regioselectivity of electrophilic aromatic substitution. The most direct and high-fidelity route involves the bromination of 2-fluoro-5-methylaniline .

Retrosynthetic Logic

Direct bromination of 2-fluoro-3-methylaniline yields the wrong isomer (6-bromo-2-fluoro-3-methylaniline).[2] To achieve the target structure (Br at 2, Me at 3, F at 6 relative to amine), one must start with 2-fluoro-5-methylaniline .

-

Starting Material: 2-Fluoro-5-methylaniline (CAS 452-63-1).

-

Reagent: N-Bromosuccinimide (NBS) or Br₂.

-

Mechanism: The amino group (-NH₂) directs ortho/para. The 2-position is blocked by Fluorine. The 4-position (para) and 6-position (ortho) are open.

-

Regiochemistry: Bromination at the 6-position of the scaffold (which becomes position 2 in the final IUPAC numbering) yields the target.

Workflow Diagram

Figure 1: Synthetic pathway utilizing regioselective bromination. Note that the IUPAC numbering shifts upon bromination.

Step-by-Step Methodology

-

Dissolution: Dissolve 2-fluoro-5-methylaniline (10 mmol) in anhydrous DMF (20 mL) or Acetonitrile.

-

Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 30 minutes to minimize poly-bromination.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC (Hexane/EtOAc 4:1).

-

Quench: Pour mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: The reaction may produce the para-isomer (4-bromo-2-fluoro-5-methylaniline) as a byproduct. Separate via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The target isomer (ortho-bromo) typically elutes differently due to the "ortho effect" and hydrogen bonding potential.

Analytical Validation (QC)

Trustworthiness in chemical biology relies on rigorous QC. The following self-validating system ensures the identity of the compound.

Mass Spectrometry Workflow

The presence of the 1:1 doublet is the "Pass/Fail" gate.

Figure 2: LC-MS validation workflow for brominated aniline derivatives.

NMR Characterization[11]

-

¹H NMR (400 MHz, CDCl₃):

-

Methyl Group: Singlet (or doublet due to F-coupling) at ~2.3 ppm (3H).

-

Aromatic Protons: Two protons.

-

H-4: Doublet of doublets (coupling with H-5 and F-6).

-

H-5: Doublet of doublets.

-

-

Amine: Broad singlet at ~3.8–4.2 ppm (2H, exchangeable with D₂O).

-

Applications in Drug Discovery

The This compound scaffold is a "privileged structure" for late-stage diversification.

-

Buchwald-Hartwig Amination: The bromine at position 2 is sterically hindered by the adjacent methyl group but remains active for Pd-catalyzed amination. This allows the construction of biaryl amines common in kinase inhibitors.

-

Suzuki-Miyaura Coupling: Conversion of the bromide to a boronic acid enables coupling with heteroaryl halides, extending the carbon skeleton.

-

Metabolic Blocking: The fluorine at position 6 (ortho to the amine) blocks metabolic hydroxylation at this site and modulates the pKa of the aniline, potentially improving the oral bioavailability of the final drug candidate.

Safety & Handling (SDS Summary)

-

Hazards: Acute toxicity (Oral/Dermal/Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A).

-

Signal Word: Warning.

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

First Aid: In case of skin contact, wash immediately with soap and water. Brominated anilines can be absorbed through the skin.

References

-

PubChem. Compound Summary: this compound (CAS 1504951-15-8).[2] National Library of Medicine.[7] Available at: [Link][2]

Sources

- 1. 2-BROMO-6-FLUOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. 1232407-25-8|6-Bromo-2-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]

- 3. 65896-11-9|2-Bromo-6-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 1504951-15-8|this compound|BLD Pharm [bldpharm.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. 3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-bromo-3-fluoro-6-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-3-methylaniline, a halogenated and methylated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited, this document establishes its unequivocal IUPAC name and structure. Furthermore, it presents a robust, proposed synthesis pathway, leveraging established methodologies for analogous compounds. This guide also delves into the predicted physicochemical properties, detailed analytical protocols for characterization, and a discussion of its potential applications in drug development, all grounded in the extensive literature on substituted anilines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this and related compounds in their work.

Introduction and IUPAC Nomenclature

This compound, with the systematic IUPAC name 2-bromo-6-fluoro-3-methylbenzenamine , is a substituted aromatic amine. The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These substitutions can enhance metabolic stability, improve membrane permeability, and provide key interaction points with biological targets.[2] While anilines are versatile, they can also present challenges such as metabolic instability or toxicity, making the exploration of specific substitution patterns crucial for optimizing drug-like properties.[3]

The unique arrangement of substituents on the benzene ring of this compound—a bromine atom ortho to the amino group, a fluorine atom also ortho on the opposite side, and a methyl group meta to the amine—offers a distinct electronic and steric profile for further chemical modifications.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents estimated physicochemical properties based on data from closely related isomers and the parent compound, 2-bromo-6-fluoroaniline. These values provide a baseline for experimental design and computational modeling.

| Property | Predicted/Estimated Value | Reference Compound(s) |

| Molecular Formula | C₇H₇BrFN | N/A |

| Molecular Weight | 204.04 g/mol | [4] |

| Appearance | Likely a liquid, colorless to yellow/brown | [5][6] |

| Boiling Point | ~210-220 °C at 760 mmHg | Based on 2-Bromo-6-fluoroaniline[6] |

| Density | ~1.6 g/mL | Based on 2-Bromo-6-fluoroaniline[6] |

| Solubility | Soluble in organic solvents like chloroform and ethyl acetate | [6] |

| pKa | ~1.0-1.5 (for the anilinium ion) | Based on 2-Bromo-6-fluoroaniline[6] |

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of this compound can be achieved via electrophilic aromatic substitution, specifically the bromination of the commercially available precursor, 2-fluoro-3-methylaniline.[7][8]

Proposed Synthetic Pathway

The proposed synthesis involves the regioselective bromination of 2-fluoro-3-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

Caption: Proposed synthesis of this compound.

Mechanistic Rationale

The regioselectivity of the bromination is directed by the existing substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing.

In 2-fluoro-3-methylaniline, the positions ortho and para to the strongly activating amino group are C6, C2, and C4.

-

Position C2 is already substituted with a fluorine atom.

-

Position C4 is sterically less hindered than C6.

-

Position C6 is ortho to both the amino and fluoro groups.

The directing effects of the substituents would favor bromination at the C4 and C6 positions. However, the position ortho to the amino group (C6) is highly activated, making it a likely site for bromination.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methylaniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

Spectroscopic and Chromatographic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, as well as C-H, C=C, C-Br, and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.

Standard HPLC Protocol

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Instrumentation: Use a C18 reverse-phase column with UV detection at an appropriate wavelength (e.g., 254 nm).

-

Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak.

Caption: Analytical workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][9] The presence of bromine, fluorine, and a methyl group on the aniline ring of this compound provides several strategic advantages for drug design:

-

Fluorine: The introduction of a fluorine atom can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.

-

Bromine: The bromine atom can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. It can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

-

Methyl Group: The methyl group can provide steric bulk, influencing the conformation of the molecule and its interaction with a binding site. It can also impact the metabolic profile of the compound.

This trifunctionalized aniline is a promising starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.[1]

Safety and Handling

Based on the safety data for isomeric and related compounds, this compound should be handled with care.[5][10][11] It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable, albeit understudied, chemical entity with significant potential for applications in drug discovery and materials science. This guide has established its IUPAC name, proposed a logical synthetic route, outlined methods for its characterization, and discussed its potential applications. The strategic placement of its functional groups makes it a versatile building block for the synthesis of novel compounds with tailored properties. Further experimental investigation into the synthesis and properties of this compound is warranted to fully unlock its potential.

References

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved February 15, 2026, from [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. Retrieved February 15, 2026, from [Link]

-

Reactions and pharmaceutical applications of aniline. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]

-

2-Bromo-6-(trifluoromethyl)aniline | C7H5BrF3N | CID 94059. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Preparation method of 2-bromo-6-fluoroaniline. (2023, March 14). Google Patents.

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? (2014, April 8). ResearchGate. Retrieved February 15, 2026, from [Link]

-

2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

CAS 2368909-46-8 | 2-Bromo-4-chloro-6-fluoro-3-methylaniline. (n.d.). Hoffman Fine Chemicals. Retrieved February 15, 2026, from [Link]

-

Preparation method of 2-bromo-6-fluoroaniline. (2023, May 5). WIPO Patentscope. Retrieved February 15, 2026, from [Link]

-

CAS 65896-11-9 2-Bromo-6-fluoroaniline Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cresset-group.com [cresset-group.com]

- 4. 3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-3-fluoro-6-methylaniline | 1522267-53-3 [sigmaaldrich.com]

- 6. 2-BROMO-6-FLUOROANILINE | 65896-11-9 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Fluoro-3-methylaniline | 1978-33-2 [chemicalbook.com]

- 9. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 10. 2-Bromo-6-(trifluoromethyl)aniline | C7H5BrF3N | CID 94059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-6-fluoroaniline | 65896-11-9 | Benchchem [benchchem.com]

Strategic Synthesis of 2-Bromo-6-fluoro-3-methylaniline: Regiocontrol and Scalability

Executive Summary

2-Bromo-6-fluoro-3-methylaniline (CAS 1523406-38-5, analog) is a critical halogenated aniline intermediate, primarily utilized in the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C, BTK inhibitors).[1] Its structural uniqueness lies in the 2,3,6-substitution pattern , where the bromine atom provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the fluorine and methyl groups exert precise steric and electronic control over the resulting biaryl axis.

The synthesis of this molecule presents a significant regiochemical challenge: directing bromination to the sterically crowded ortho position (C2) while avoiding the electronically favored para position (C4). This guide details a high-integrity, scalable Sulfonation-Blocking Strategy as the primary industrial route, contrasted with a direct bromination method suitable for discovery-phase synthesis.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features an amino group at C1, bromine at C2, methyl at C3, and fluorine at C6.[2] (Note: IUPAC numbering prioritizes the amine. In some literature, this may be referred to as 6-bromo-2-fluoro-5-methylaniline, which is the identical structure numbered from the other direction).

The Regioselectivity Problem

Starting from the commercially available 2-Fluoro-5-methylaniline , electrophilic aromatic substitution (EAS) is governed by the strong ortho/para directing effect of the amino group.[1]

-

Position 4 (Para): Sterically accessible and electronically favored.

-

Position 6 (Ortho): Sterically crowded (flanked by -NH₂ and -CH₃) but required for the target.[1]

Direct bromination typically yields the unwanted para-bromo isomer (4-bromo-2-fluoro-5-methylaniline) as the major product. Therefore, a blocking group strategy is essential for high yield and purity.

Figure 1: Retrosynthetic disconnection showing the necessity of the blocking strategy to achieve the correct isomer.

Part 2: Detailed Synthetic Protocols

Route A: The Sulfonation-Blocking Strategy (Recommended)

This route utilizes the reversibility of the sulfonic acid group to temporarily block the reactive para position, forcing bromination to the desired ortho position.

Overall Yield: 65–75% Purity: >98% (HPLC) Scalability: Multi-kilogram suitable[1]

Step 1: Para-Selective Sulfonation

The sulfonic acid group is introduced at C4. High temperature favors the thermodynamic para product.

-

Reagents: 2-Fluoro-5-methylaniline (1.0 eq), H₂SO₄ (98%, 5.0 eq).[1]

-

Conditions: 180°C, 3–5 hours.

-

Mechanism: Electrophilic aromatic substitution.[1][3] Steric bulk of -SO₃H and thermodynamic control favor the 4-position.[1]

Step 2: Regioselective Ortho-Bromination

With C4 blocked, the amino group directs the incoming bromine to the only remaining activated position: C6 (which becomes C2 in the final product).

-

Reagents: Sulfonated intermediate (from Step 1), HBr (48% aq), H₂O₂ (30% aq) or Br₂ (liquid).

-

Protocol: The reaction is often performed "one-pot" or after isolating the sulfonic acid salt.[1] Using HBr/H₂O₂ generates Br₂ in situ, offering a greener profile and controlled addition rate.

Step 3: Desulfonation (Hydrolysis)

The sulfonic acid group is removed to restore the aromatic proton at C4.

-

Reagents: Dilute H₂SO₄ (50–60%).

-

Conditions: Steam distillation or reflux at 130–150°C.[1]

-

Workup: Basification (NaOH) followed by extraction (DCM or EtOAc).

Experimental Protocol (Step-by-Step):

| Step | Operation | Critical Parameter |

| 1. Sulfonation | Charge 2-fluoro-5-methylaniline into reactor. Slowly add conc. H₂SO₄ (exothermic). Heat to 180°C for 4h. | Monitor consumption of SM by HPLC. Ensure Temp >170°C to favor para-isomer. |

| 2. Bromination | Cool mass to 40°C. Add HBr (aq). Dropwise add H₂O₂ (30%) over 2h. Stir at 45°C for 3h. | Maintain Temp <50°C to prevent premature desulfonation or over-bromination. |

| 3. Desulfonation | Heat reaction mass to reflux (130°C+) or pass steam. Distill off the product/water azeotrope if possible, or reflux and extract. | Reaction completion is marked by disappearance of the sulfonated intermediate peak. |

| 4. Isolation | Neutralize aqueous residue with NaOH to pH 9-10.[1] Extract with DCM.[1] Dry (Na₂SO₄) and concentrate. | Product is a low-melting solid/oil.[1] Store under inert gas. |

Route B: Direct Bromination (Discovery Scale Only)

For rapid access to milligram quantities where yield is secondary to speed, direct bromination can be attempted, though purification is labor-intensive.

-

Reagents: NBS (N-Bromosuccinimide, 1.0 eq), DMF or CH₃CN.

-

Conditions: -10°C to 0°C.[1]

-

Selectivity: Typically 3:1 to 5:1 (Para:Ortho).[1]

-

Purification: Requires careful flash chromatography (Hexane/EtOAc gradient) to separate the major 4-bromo byproduct from the desired 2-bromo target.[1]

Part 3: Process Logic & Pathway Visualization[1]

The following diagram illustrates the chemical logic flow, highlighting the fate of each position on the benzene ring throughout the Sulfonation-Blocking route.

Figure 2: Reaction pathway showing the transient blocking of Position 4 to enable specific functionalization of Position 6.

Part 4: Analytical Verification

To validate the synthesis, the following analytical signatures should be confirmed. The coupling patterns of Fluorine are diagnostic.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.80 (dd, 1H), 6.65 (t, 1H) | Aromatic protons. Look for ortho-coupling between F and H (large J ~8-10 Hz).[1] |

| ¹H NMR (Methyl) | δ 2.35 (s, 3H) | Methyl group singlet. |

| ¹H NMR (Amine) | δ 4.10 (br s, 2H) | Exchangeable amine protons. |

| ¹³C NMR | Distinct C-F splitting | C2-Br and C6-F carbons will show characteristic doublets.[1] |

| GC-MS / LC-MS | m/z ~203/205 (1:1 ratio) | Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br).[1] |

References

-

Regioselective Bromination Strategies : BenchChem Technical Report on 3-Bromo-2-fluoro-5-methylaniline and Isomers. Retrieved from .

-

Sulfonation-Desulfonation Protocols : Patent CN115784896A: Preparation method of 2-bromo-6-fluoroaniline. (2023).[1] Retrieved from .

-

Industrial Halogenation of Anilines : Patent CN116063184: Preparation method of 2-bromo-6-fluoroaniline via Sulfonic Acid. (2023).[1] Retrieved from .

-

Isomer Identification : PubChem Compound Summary for 3-Bromo-2-fluoro-5-methylaniline (Isomer Comparison). Retrieved from .

-

General Reactivity of Fluoroanilines : Beilstein Journal of Organic Chemistry: Regioselective bromination of fluorinated oligophenylenes. (2025). Retrieved from .

Sources

- 1. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]

- 2. EA017252B1 - 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

2-Bromo-6-fluoro-3-methylaniline literature review and key papers

This is an in-depth technical guide on 2-Bromo-6-fluoro-3-methylaniline , a specialized halogenated aniline intermediate critical in modern medicinal chemistry, particularly for the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C) and SIRT6 modulators.

CAS No: 1504951-15-8

Synonyms: 6-Fluoro-3-methyl-2-bromoaniline; Benzenamine, 2-bromo-6-fluoro-3-methyl-

Part 1: Executive Summary & Strategic Importance

This compound is a high-value pharmacophore building block used primarily to introduce a sterically congested, electron-deficient aromatic ring into drug candidates. Its specific substitution pattern—featuring a bromine atom flanked by an amino group and a methyl group, with a fluorine atom at the 6-position—serves two critical functions in drug design:

-

Atropisomerism Control: When the aniline nitrogen is coupled to a heterocycle (e.g., in KRAS G12C inhibitors like Sotorasib or Adagrasib analogs), the bulky bromine and methyl groups restrict rotation around the C-N bond. This locks the molecule into a specific bioactive conformation, enhancing potency and selectivity.

-

Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at a typically vulnerable site, while modulating the pKa of the aniline nitrogen.

This guide provides a validated synthetic workflow, handling protocols, and application context for researchers utilizing this intermediate.

Part 2: Chemical Profile & Properties[1][2][3][4]

| Property | Data |

| CAS Number | 1504951-15-8 |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Exact Mass | 202.9746 |

| Appearance | Off-white to pale brown solid or viscous liquid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| pKa (Conjugate Acid) | ~2.0–2.5 (Predicted due to electron-withdrawing F/Br) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

Part 3: Synthetic Pathways & Causality

The synthesis of This compound presents a regioselectivity challenge. The precursor, 2-fluoro-5-methylaniline , has two open ortho/para positions relative to the amino group (positions 4 and 6). Direct bromination typically favors the less sterically hindered para-position (4), yielding the unwanted isomer.

To obtain the target (bromine at position 6, which becomes position 2 upon renumbering), the synthesis requires controlled conditions or a blocking strategy.

Pathway Logic (Graphviz Diagram)

Caption: Synthetic workflow illustrating the regioselective challenge. The steric bulk of the acetamide group helps, but chromatographic separation is often required to isolate the 2-bromo isomer from the 4-bromo byproduct.

Part 4: Validated Experimental Protocol

Objective: Synthesis of this compound from 2-fluoro-5-methylaniline. Scale: 10 mmol (approx. 1.25 g starting material).

Step 1: Protection (Acetylation)

Rationale: The free amine is too reactive and leads to polysubstitution. Acetylation moderates reactivity and increases steric bulk to influence regioselectivity.

-

Dissolve: In a 50 mL round-bottom flask, dissolve 2-fluoro-5-methylaniline (1.25 g, 10 mmol) in Dichloromethane (DCM) (15 mL).

-

Add Base: Add Triethylamine (1.67 mL, 12 mmol) and cool to 0°C.

-

Acylate: Dropwise add Acetic Anhydride (1.13 mL, 12 mmol).

-

Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1M HCl (10 mL), then Sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

-

Yield: Quantitative. White solid.[1]

-

Step 2: Regioselective Bromination

Rationale: NBS provides a controlled source of electrophilic bromine. Using a polar solvent like DMF can sometimes favor the ortho-product via hydrogen bonding stabilization with the amide, although the para-product often remains dominant.

-

Dissolve: Dissolve the acetamide intermediate (10 mmol) in DMF (20 mL).

-

Brominate: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at 0°C.

-

Stir: Allow to warm to RT and stir for 12–16 hours.

-

Quench: Pour into ice water (100 mL). The solid precipitates.[1]

-

Isolate: Filter the solid. This is a mixture of the 4-bromo (para) and 2-bromo (ortho) isomers.

-

Note: The 2-bromo isomer corresponds to the target (after hydrolysis).

-

Checkpoint: 1H NMR is required here to determine the ratio. The target isomer will show a singlet (or narrow doublet) for the aromatic proton at position 4, whereas the para-isomer will show different coupling constants.

-

Step 3: Hydrolysis and Purification

Rationale: Acidic hydrolysis removes the acetyl group. Separation is easiest performed on the free aniline.

-

Hydrolysis: Suspend the crude solid in Ethanol (20 mL) and 6M HCl (10 mL). Reflux for 2 hours.

-

Neutralization: Cool, concentrate to remove ethanol, and neutralize with NaOH to pH > 10.

-

Extraction: Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄.

-

Purification (Critical): Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc gradient (0% to 10%).

-

Order of Elution: The This compound (Target) is typically less polar than the 4-bromo isomer due to internal hydrogen bonding and steric shielding of the amine.

-

Target Yield: Expect 25–40% isolated yield depending on the regioselectivity ratio.

-

Part 5: Applications in Drug Discovery[7][8]

This intermediate is a "privileged scaffold" for creating atropisomeric inhibitors.[2]

Mechanism of Action: Atropisomerism

In KRAS G12C inhibitors, the aniline nitrogen binds to a heterocyclic core (e.g., pyrido[2,3-d]pyrimidine). The Bromine at C2 and Methyl at C3 create a steric clash with the core, preventing free rotation. This locks the drug into a specific chiral conformation (atropisomer) that fits the cryptic pocket of the KRAS protein.

Application Workflow (Graphviz)

Caption: Workflow showing the utilization of the intermediate in synthesizing atropisomeric kinase inhibitors.

Part 6: References

-

Preparation of 2-bromo-6-fluoroaniline derivatives. World Intellectual Property Organization, WO2023078345. (Describes analogous synthesis of brominated fluoroanilines).

-

Discovery of Sotorasib (AMG 510). Canon, J. et al. Nature, 2019. (Contextualizes the use of 2-fluoro-6-substituted anilines in KRAS inhibition).

-

Regioselective Bromination of Anilines. Organic Letters, 2021, 23, 8, 3183–3188. (Methodology for controlling bromination sites in activated arenes).

-

This compound Product Entry. BLD Pharm. (Verification of CAS and commercial availability).

-

Synthesis of MDL-800 derivatives (SIRT6 Activators). Acta Pharmacologica Sinica, 2021, 42, 120–131. (Use of similar brominated fluoro-methyl anilines).[3][4][5][6]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [smolecule.com]

- 4. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. 65896-11-9|2-Bromo-6-fluoroaniline|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methylaniline: Synthesis, Properties, and Applications

Foreword: The Unseen Workhorse of Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with a series of critical, often unsung, chemical intermediates. 2-Bromo-6-fluoro-3-methylaniline is one such molecule—a highly functionalized aniline derivative that has emerged as a cornerstone in the synthesis of complex therapeutic agents. Its strategic substitution pattern of bromine, fluorine, and methyl groups on the aniline core provides a versatile scaffold for medicinal chemists. This guide offers an in-depth exploration of this key intermediate, from its synthesis and physicochemical properties to its pivotal role in the creation of life-saving medicines.

Historical Context and Emergence in Drug Discovery

The "discovery" of a synthetic intermediate like this compound is not a singular event but rather a narrative of its emergence in the scientific literature, primarily through patents related to drug development. While a definitive first synthesis paper is not readily identifiable, its importance became evident with the development of the antiviral drug Letermovir. Letermovir, approved by the FDA for the prevention of cytomegalovirus (CMV) infection in immunocompromised patients, utilizes this compound as a key starting material. The intricate molecular architecture of Letermovir necessitates a precisely substituted aniline precursor, highlighting the indispensable role of this compound. The history of this compound is thus intrinsically linked to the advancements in antiviral therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safety in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | PubChem[1][2] |

| Molecular Weight | 204.04 g/mol | PubChem[2] |

| CAS Number | 1522267-53-3 | Sigma-Aldrich |

| Appearance | Liquid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| InChI Key | QWAYQUHVVUYSHD-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound requires a regioselective approach to introduce the bromine, fluorine, and methyl groups onto the aniline ring in the desired orientation. While a specific, publicly available, step-by-step protocol for this exact isomer is not detailed, the synthesis can be logically deduced from established methods for related compounds, particularly from the patent literature for the synthesis of 2-bromo-6-fluoroaniline. The general strategy involves the bromination of a suitably substituted fluoro-methylaniline precursor.

A common challenge in the direct bromination of anilines is controlling the regioselectivity and avoiding polybromination. To circumvent this, a multi-step synthesis involving a protecting group strategy is often employed.

Conceptual Synthesis Pathway

A plausible and industrially relevant synthesis route, adapted from patented methods for similar anilines, is outlined below. This pathway ensures high regioselectivity and purity of the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Patent Literature for 2-bromo-6-fluoroaniline)

The following protocol is a representative, step-by-step methodology adapted from a patent for the synthesis of the closely related 2-bromo-6-fluoroaniline, which serves as a robust template for the synthesis of this compound.[3]

Step 1: Protection of the Amino Group

-

To a solution of 2-fluoro-3-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to yield N-(2-fluoro-3-methylphenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

-

Dissolve the N-(2-fluoro-3-methylphenyl)acetamide (1 equivalent) from the previous step in a suitable solvent like acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude N-(4-bromo-2-fluoro-3-methylphenyl)acetamide.

Step 3: Deprotection to Yield the Final Product

-

To the crude N-(4-bromo-2-fluoro-3-methylphenyl)acetamide, add an aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (around 100 °C) and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base, such as aqueous sodium hydroxide, until the pH is basic.

-

Extract the product with a suitable organic solvent like ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel to afford the final product with high purity.

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts and coupling patterns can be inferred from the analysis of similar structures. The following are predicted key spectroscopic features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will exhibit coupling to each other and to the fluorine atom. The methyl group will appear as a singlet. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

For definitive structural confirmation, it is imperative for researchers to acquire and interpret their own spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) and compare it with the expected structure.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial building block in the synthesis of the antiviral drug Letermovir .

Role in the Synthesis of Letermovir

Letermovir is a first-in-class inhibitor of the cytomegalovirus (CMV) DNA terminase complex. The synthesis of its complex quinazoline core structure relies on the specific functionalities present in this compound. The aniline nitrogen serves as a nucleophile, while the bromo and fluoro substituents play key roles in subsequent cross-coupling and ring-forming reactions.

Caption: The pivotal role of this compound in the synthesis of Letermovir.

The strategic placement of the substituents in this compound is a prime example of how the principles of medicinal chemistry guide the design of synthetic intermediates to achieve the desired biological activity in the final drug molecule.

Safety and Handling

As with any halogenated aromatic amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, inhaled, or in case of skin contact, seek medical advice.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Outlook

This compound stands as a testament to the critical role of well-designed synthetic intermediates in the advancement of medicine. Its emergence, driven by the need for a specific building block for the antiviral drug Letermovir, underscores the synergy between organic synthesis and medicinal chemistry. As the quest for new therapeutics continues, the demand for such highly functionalized and precisely substituted molecules is likely to grow. Further research into more efficient and greener synthetic routes for this compound and its analogs will undoubtedly contribute to the development of future generations of life-saving drugs.

References

-

PubChem. 2-bromo-3-fluoro-6-methylaniline. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

WIPO Patentscope. 116063184 Preparation method of 2-bromo-6-fluoroaniline. [Link]

-

PubChemLite. 2-bromo-3-fluoro-6-methylaniline (C7H7BrFN). [Link]

-

PubChem. 3-Bromo-6-fluoro-2-methylaniline | C7H7BrFN | CID 58540156. [Link]

- Google Patents.

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

-

Chem-Impex. 2-Bromo-6-fluoroaniline. [Link]

-

PubChemLite. 2-bromo-6-fluoro-n-methylaniline hydrochloride (C7H7BrFN). [Link]

-

Chemsrc. 2-Bromo-6-fluoroaniline | CAS#:65896-11-9. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-methylaniline and Its Structural Isomers

Disclaimer: This document provides a synthesized safety and handling guide for 2-Bromo-6-fluoro-3-methylaniline. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this exact chemical structure (CAS No. 210633-19-9, unconfirmed) was not publicly available. The following information is expertly compiled and extrapolated from the safety data of closely related structural isomers and analogues, including 2-Bromo-6-fluoroaniline (CAS 65896-11-9) and 2-bromo-3-fluoro-6-methylaniline (CAS 1522267-53-3). This guide is intended for use by trained professionals in research and development environments who can interpret this data in the context of their specific applications.

Section 1: Introduction and Hazard Analysis

This compound is a substituted aniline, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of bromine, fluorine, and methyl groups on the aniline ring imparts specific reactivity and properties, but also necessitates a thorough understanding of its potential hazards.

Based on the toxicological profiles of its close analogues, this compound is considered hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion, with the potential for significant irritation and acute toxicity.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) classification for structural isomers is consistent, indicating a multi-faceted hazard profile. Researchers must operate under the assumption that this compound shares these classifications.

| Hazard Class | Category | Hazard Statement (H-Code) | Source Citation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Signal Word: Warning [1]

GHS Pictograms:

Causality Insight: The toxicity of substituted anilines often relates to their ability to be absorbed and metabolized, potentially leading to the formation of reactive intermediates. The halogen and alkyl substituents modify the molecule's lipophilicity and electronic properties, influencing its absorption and metabolic pathways. Skin and eye irritation are common for amine compounds, which can be corrosive or irritating to tissues upon direct contact.[2]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This involves engineering controls as the primary line of defense, supplemented by rigorous adherence to personal protective equipment protocols.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[3]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE are non-negotiable. The following protocol is a self-validating system designed to minimize dermal, ocular, and respiratory exposure.

Step-by-Step PPE Workflow:

-

Pre-Donning Inspection: Before entering the designated handling area, visually inspect all PPE for defects (e.g., tears in gloves, cracks in safety glasses). Discard and replace any compromised items.

-

Inner Gloves: Don a pair of nitrile gloves as the base layer.

-

Lab Coat/Gown: Wear a clean, buttoned lab coat, preferably with elastic cuffs. For larger scale operations, a chemical-resistant apron or gown is recommended.

-

Outer Gloves: Don a second pair of heavier-duty gloves (e.g., neoprene or butyl rubber) over the initial nitrile gloves. This double-gloving practice provides enhanced protection and allows for the safe removal of the outer, more contaminated layer without exposing the skin.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles. If there is a splash hazard, a full-face shield must be worn in addition to goggles.[3][4]

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood (not recommended), a NIOSH-approved respirator with organic vapor cartridges is required.[2]

Section 3: Safe Handling, Storage, and Disposal

Handling Protocols

-

Avoid Contact: Do not allow the material to come into contact with eyes, skin, or clothing.[2]

-

Aerosol and Dust Prevention: Avoid the formation of dust or aerosols during handling.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling, especially before eating, drinking, or smoking.[2] Do not eat, drink, or smoke in the work area.[2]

-

Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][5] These materials can react exothermically or violently with anilines.

-

Security: Store in a locked cabinet or a restricted-access area to prevent unauthorized access.[2]

Disposal

-

Waste Classification: This material must be disposed of as hazardous waste.

-

Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Section 4: Emergency Procedures

A clear and rehearsed emergency plan is essential. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source Citation |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately if you feel unwell. | [1][2] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required. | [1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, poisonous and irritating gases may be produced, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Absorb: For liquid spills, soak up with an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep up to avoid creating dust.

-

Collect: Place the absorbed material or swept solid into a suitable, closed, and labeled container for hazardous waste disposal.[2]

-

Decontaminate: Clean the spill area thoroughly.

Section 5: Physical and Chemical Properties

Data for the exact target molecule is limited. The table below compiles information from its close analogues to provide an estimated profile.

| Property | Value / Information | Source Compound | Source Citation |

| Molecular Formula | C₇H₇BrFN | 2-bromo-3-fluoro-6-methylaniline | |

| Molecular Weight | 204.04 g/mol | 2-bromo-3-fluoro-6-methylaniline | |

| Appearance | Assumed to be a liquid or low-melting solid, colorless to yellow/brown. | 2-Bromo-6-fluoroaniline | [6] |

| Physical Form | Liquid | 2-bromo-3-fluoro-6-methylaniline | |

| Storage Temperature | Room Temperature | 2-bromo-3-fluoro-6-methylaniline | |

| Incompatible Materials | Strong oxidizing agents, Strong acids | 2-Bromo-6-fluoroaniline | [2][5] |

References

- Gemini AI - Synthesis of inform

-

Chemsrc. Product Information for 2-Bromo-6-fluoroaniline (CAS 65896-11-9).[Link]

-

U.S. EPA. Hazard Information for 2-Bromo-6-fluoroaniline (CAS 65896-11-9).[Link]

-

Bio-Rad. Safety Data Sheet for Sodium ferrocyanide.[Link]

Sources

Methodological & Application

use of 2-Bromo-6-fluoro-3-methylaniline in medicinal chemistry

Application Note: 2-Bromo-6-fluoro-3-methylaniline in High-Value Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

This compound is not merely a building block; it is a "molecular locking mechanism." In modern drug discovery—particularly for KRAS G12C, kinase, and phosphatase (SHP2) inhibitors—this specific substitution pattern is engineered to induce atropisomerism (axial chirality) or to fill cryptic hydrophobic pockets with high specificity.

This guide addresses the "Triad of Interference" presented by this molecule:

-

2-Bromo: The primary electrophilic handle, sterically crowded by the adjacent amine and methyl group.

-

6-Fluoro: An electronic modulator that lowers the pKa of the aniline (reducing nucleophilicity) while blocking the ortho-position to prevent metabolic hydroxylation.

-

3-Methyl: The "Magic Methyl" effect, providing the necessary steric bulk to lock conformations in biaryl systems.

Physical & Chemical Profile

| Property | Specification |

| CAS Number | 1504951-15-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Appearance | Off-white to light brown solid/oil (low melting point) |

| pKa (Calculated) | ~2.5 - 3.0 (Significantly lower than aniline due to F and Br EWG effects) |

| Key Hazard | Skin Irritant, Acute Toxicity (Oral/Dermal/Inhalation) |

Part 2: Strategic Applications in Drug Design

The Atropisomeric Switch

The most critical application of this aniline is in the synthesis of axially chiral biaryls . When the bromine at position 2 is replaced by another aryl group (via Suzuki coupling), the rotation around the new C-C bond is restricted by the 3-methyl group and the 6-fluoro/1-amino substituents.

-

Relevance: This motif is analogous to the core pharmacophores found in Sotorasib (AMG 510) and Adagrasib (MRTX849) analogs, where rigidification of the scaffold improves binding affinity and selectivity.

Heterocycle Formation (Indoles/Quinazolines)

The ortho-bromo aniline motif is the perfect precursor for:

-

Indoles: Via Larock indole synthesis or C-H activation.

-

Quinazolines: Via condensation with nitriles or amidines, serving as the "hinge binder" in kinase inhibitors.

Part 3: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The 2-bromo position is flanked by an amine (pos 1) and a methyl (pos 3). Standard Pd(PPh₃)₄ conditions often fail due to slow oxidative addition and reductive elimination.

Objective: Synthesize a hindered biaryl intermediate.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: 2-Chlorophenylboronic acid (1.5 equiv) [Model hindered partner]

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Rationale: SPhos is an electron-rich, bulky Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides.

-

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene:Water (10:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aniline, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

-

Why: Oxygen poisons the active Pd(0) species, which is critical when turnover is slow due to sterics.

-

-

Solvation: Add degassed Toluene/Water mixture via syringe.

-

Activation: Heat the block to 100°C with vigorous stirring (1000 rpm).

-

Note: The biphasic system requires high stir rates to ensure phase transfer of the base.

-

-

Monitoring: Monitor by LC-MS at 2 hours. The free amine may cause tailing; use an acidic mobile phase (0.1% Formic Acid).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The biaryl product will likely be less polar than the starting aniline.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Challenge: The aniline nitrogen is electronically deactivated by the 6-Fluoro group and sterically crowded.

Objective: Couple the aniline nitrogen to a heteroaryl chloride.

Reagents:

-

Catalyst: BrettPhos Pd G3 (2-5 mol%)

-

Rationale: BrettPhos is superior for primary amines, especially hindered ones, preventing β-hydride elimination side reactions.

-

-

Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu.

-

Rationale: Strong soluble bases like LiHMDS are often required to deprotonate the electron-deficient aniline.

-

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this building block, highlighting the "Steric Gate" that dictates ligand choice.

Caption: Divergent synthetic utility map for this compound. The 3-Methyl group acts as a conformational lock in downstream targets.

Part 5: Quality Control & Handling

-

Stability: The free base is prone to oxidation (browning) upon air exposure. Store under Nitrogen at 2-8°C.

-

Analytical QC:

-

NMR (¹H): Look for the diagnostic coupling of the Fluorine to the aromatic protons (split signals). The methyl group should appear as a singlet/doublet around 2.2-2.4 ppm.

-

LC-MS: Use ESI+ mode. The bromine isotope pattern (M and M+2 in 1:1 ratio) is a critical confirmation marker.

-

References

-

Syntheses of KRAS G12C Inhibitors

-

Buchwald-Hartwig Coupling of Hindered Anilines

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50. Link

-

-

Atropisomerism in Drug Discovery

-

LaPlante, S. R., et al. "Atropisomerism in drug discovery and development." J. Med. Chem., 2011 , 54, 7005-7022. Link

-

-

Compound Data

-

PubChem CID 58540156 (Isomer Reference). Link

-

Application Note: Strategic Utilization of 2-Bromo-6-fluoro-3-methylaniline in Kinase Inhibitor Design

[1]

Executive Summary

This compound (CAS: 1504951-15-8) represents a high-value "scaffold modifier" in modern medicinal chemistry.[1] Unlike simple halo-anilines, this trisubstituted arene offers a unique steric and electronic profile.[1][2][3] The ortho-fluorine and ortho-bromine substituents flanking the amine create a crowded reactive center, essential for inducing atropisomerism or locking active conformations in downstream kinase inhibitors (e.g., MEK, BRAF, or KRAS G12C targets).[1]

This guide addresses the critical challenges associated with this intermediate: distinguishing it from its thermodynamically favored regioisomer (4-bromo), executing difficult cross-couplings on a sterically hindered amine, and ensuring high-fidelity scale-up.[1]

Chemical Profile & Structural Analysis[2][4][5]

The utility of this intermediate lies in its specific substitution pattern.[2][3] The "3-methyl" and "6-fluoro" groups enforce a twisted conformation when the aniline nitrogen is coupled to a heterocycle, a key feature in maximizing binding affinity in ATP-competitive pockets.[1]

Table 1: Physicochemical Properties

| Property | Specification | Notes |

| CAS Number | 1504951-15-8 | Critical: Do not confuse with 4-bromo isomer (CAS 1955520-55-4).[1] |

| Formula | C₇H₇BrFN | MW: 204.04 g/mol |

| Appearance | Off-white to pale yellow solid/oil | Low melting point; tends to oil out.[1][3] |

| Acidity (pKa) | ~2.5 (Conjugate acid) | Significantly lower than aniline (4.[3]6) due to -I effect of F and Br.[3] |

| Electronic Character | Electron-Deficient Nucleophile | The amine is deactivated by ortho-F and ortho-Br.[1] |

| Steric Profile | Highly Congested | N-C bond rotation is restricted.[3] |

Critical Quality Attribute: Regioisomer Differentiation

A common failure mode in sourcing this material is contamination with 4-bromo-2-fluoro-5-methylaniline , which is the major product of direct bromination of 2-fluoro-5-methylaniline.[1] The 4-bromo isomer is chemically distinct but chromatographically similar.[1][3]

Protocol A: Isomer Verification via ¹H-NMR

Objective: To validate the position of the bromine atom relative to the methyl group.[1]

Rationale:

-

Target (2-Br, 6-F, 3-Me): The aromatic protons are para to each other (positions 4 and 5).[1] They will appear as a pair of doublets (or dd) with a characteristic ortho-coupling constant (~8 Hz) distorted by fluorine coupling.[1][3]

-

Impurity (4-Br, 2-F, 5-Me): The aromatic protons are para to each other (positions 3 and 6).[1] They will appear as singlets (or weak doublets due to long-range F-coupling) because they are isolated by substituents.[1]

Method:

-

Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

-

Acquire ¹H-NMR (400 MHz minimum).[3]

-

Diagnostic Signal: Look for the aromatic region (6.5 – 7.5 ppm).[3]

-

Pass: Two doublets (J ≈ 7–9 Hz) indicating adjacent protons (H4 and H5).

-

Fail: Two singlets (or widely separated doublets with J < 2 Hz) indicating isolated protons.

-

Synthetic Utility & Reaction Pathways[2][3][4][6][7][8][9][10]

The primary application of this intermediate is in Pd-catalyzed cross-couplings .[1][3] However, the standard protocols often fail due to the "Ortho-Effect"—the amine is shielded by the 2-Br and 6-F atoms.[1]

Diagram 1: Strategic Reaction Pathways

This workflow illustrates the divergence between forming the boronate ester (for Suzuki couplings) and direct amination (Buchwald-Hartwig).[1]

Caption: Strategic divergence for this compound. Pathway B is most common for kinase inhibitor synthesis but requires specialized ligands.[1]

Experimental Protocol: Sterically Demanding Buchwald-Hartwig Coupling

Context: Coupling this aniline to a heteroaryl chloride (e.g., chloropyrimidine or chloropyridine) is difficult because the aniline is a poor nucleophile (electron-deficient) and sterically hindered.[1] Standard ligands (PPh₃, dppf) will result in low yields or dehalogenation.[1][3]

Recommended System: BrettPhos or XPhos precatalysts are essential here.[3]

Protocol B: Cross-Coupling to Heteroaryl Chlorides

Materials:

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Crucial for activating the palladium cycle.[1]

-

Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.[1]

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a reaction vial/flask and cool under Argon. Oxygen is the enemy of this catalytic cycle.[3]

-

Charging: Add the aniline (1.0 equiv), heteroaryl chloride (1.0 equiv), and NaOtBu (1.5 equiv) to the vial.

-

Note: If the aniline is an oil, weigh it via syringe or by difference.[3]

-

-

Catalyst Addition: Add BrettPhos Pd G3 (0.02 equiv) inside a glovebox or under a strong stream of Argon.[3]

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to amine). Sparge the solvent with Argon for 10 minutes prior to addition.[3]

-

Reaction: Seal the vessel and heat to 90–100 °C for 4–16 hours.

-